molecular formula C12H14FNO4S B8708018 1-(3-Fluorobenzenesulfonyl)piperidine-2-carboxylic acid

1-(3-Fluorobenzenesulfonyl)piperidine-2-carboxylic acid

Cat. No. B8708018
M. Wt: 287.31 g/mol
InChI Key: PRYGLKORENEBKG-UHFFFAOYSA-N
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Patent
US07777042B2

Procedure details

A mixture of (S)-1-(3-fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid benzyl ester (6.51 g, 17.3 mmol), ethanol (200 mL) and 10% Pd on carbon (1.83 g, 1.70 mmol) was hydrogenated at 30 psi for 3 h. The suspension was then filtered through celite and washed with ethyl acetate. The filtrate was concentrated under reduced pressure. The resulting oil was chromatographed on silica gel (dichloromethane/n-heptane, 9/1) to afford 4.10 g (82.9%) of the title compound.
Name
(S)-1-(3-fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid benzyl ester
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82.9%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C@@H:11]1[CH2:16][CH2:15][CH2:14][CH2:13][N:12]1[S:17]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)(=[O:19])=[O:18])=[O:10])C1C=CC=CC=1>[Pd].C(O)C>[F:26][C:22]1[CH:21]=[C:20]([S:17]([N:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH:11]2[C:9]([OH:10])=[O:8])(=[O:18])=[O:19])[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
(S)-1-(3-fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid benzyl ester
Quantity
6.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)[C@H]1N(CCCC1)S(=O)(=O)C1=CC(=CC=C1)F
Name
Quantity
1.83 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was chromatographed on silica gel (dichloromethane/n-heptane, 9/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)S(=O)(=O)N1C(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 82.9%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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